Bay Y5959: A Technical Guide for Cardiovascular Research
Bay Y5959: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay Y5959 is a potent and selective dihydropyridine (B1217469) derivative that acts as an L-type calcium channel agonist. In cardiovascular research, it is primarily investigated for its positive inotropic and antiarrhythmic properties, with potential therapeutic applications in heart failure and myocardial infarction. This technical guide provides an in-depth overview of the research applications of Bay Y5959, focusing on its mechanism of action, experimental use, and the signaling pathways it modulates.
Mechanism of Action
Bay Y5959 enhances the influx of calcium ions (Ca2+) into cardiomyocytes by promoting the opening of L-type calcium channels. This increase in intracellular calcium concentration leads to a cascade of events that ultimately enhances myocardial contractility. The primary mechanism involves the binding of Bay Y5959 to the α1 subunit of the L-type calcium channel, stabilizing its open conformation and thereby increasing the probability of channel opening in response to membrane depolarization.
Research Applications
Bay Y5959 is a valuable tool in preclinical cardiovascular research, particularly in studies investigating:
-
Heart Failure: By increasing myocardial contractility, Bay Y5959 has been studied as a potential agent to improve cardiac output in models of heart failure.
-
Myocardial Infarction: Research has explored the ability of Bay Y5959 to restore L-type Ca2+ currents in cardiomyocytes that have survived in the epicardial border zone of an infarcted heart, suggesting a potential to prevent reentrant ventricular tachycardias.[1]
-
Arrhythmia: The compound's effects on calcium handling and action potential duration are being investigated for their potential antiarrhythmic effects.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Bay Y5959 from preclinical and clinical studies.
Table 1: Preclinical Effects of Bay Y5959 on Canine Cardiomyocytes
| Parameter | Cell Type | Effect of Bay Y5959 | Reference |
| L-type Ca2+ Current Amplitude | Non-infarcted (NZ) and Infarcted (IZ) Zone Myocytes | Increased | [1] |
| Intracellular Ca2+ Transient (Ca(i)T) Amplitude | Non-infarcted (NZ) and Infarcted (IZ) Zone Myocytes | Increased | [1] |
| Ca(i)T Time Course | Infarcted (IZ) Zone Myocytes | Significantly accelerated | [1] |
Table 2: Hemodynamic Effects of Intravenous Bay Y5959 in Patients with and without Congestive Heart Failure
| Parameter | Patient Group | Dose | Effect | Reference |
| Maximal First Derivative of LV Pressure (dP/dt max) | With and without Heart Failure | Plasma levels of 100 µg/L | Average 38% increase | [2] |
| Cardiac Index | With Heart Failure | 2.0 µg/kg/min | +23% (p < 0.05) | [2] |
| Mean Aortic Pressure | With and without Heart Failure | Up to 3.0 µg/kg/min | Unaffected | [2] |
| Mean Aortic Pressure | With and without Heart Failure | 4.5 µg/kg/min | Increased | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bay Y5959 in Cardiomyocytes
Caption: Signaling cascade initiated by Bay Y5959 in cardiomyocytes.
Experimental Workflow for Electrophysiological Recording```dot
Caption: Workflow for measuring intracellular calcium changes.
Detailed Experimental Protocols
Isolation of Canine Ventricular Myocytes
This protocol is adapted from methods typically used for electrophysiological and biochemical studies on single cardiomyocytes.
Materials:
-
Adult mongrel dogs
-
Langendorff apparatus
-
Collagenase solution (e.g., Type II)
-
Krebs-Henseleit buffer
-
High potassium storage solution
Procedure:
-
Anesthetize the dog and excise the heart.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse the heart with a calcium-free Krebs-Henseleit buffer to wash out the blood.
-
Switch to a perfusion solution containing collagenase to digest the extracellular matrix.
-
After digestion, remove the heart from the apparatus and mince the ventricular tissue.
-
Gently triturate the minced tissue to release single cardiomyocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the cells and resuspend them in a high potassium storage solution.
Whole-Cell Patch-Clamp Recording of L-type Ca2+ Current
This protocol describes the general procedure for recording L-type Ca2+ currents from isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Micromanipulator
-
Extracellular (bath) solution containing (in mM): NaCl, CsCl, MgCl2, CaCl2, HEPES, glucose (pH adjusted to 7.4).
-
Intracellular (pipette) solution containing (in mM): CsCl, MgCl2, EGTA, HEPES, ATP-Mg (pH adjusted to 7.2).
Procedure:
-
Plate the isolated cardiomyocytes in a recording chamber on an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a cardiomyocyte with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the L-type Ca2+ current.
-
Record baseline currents.
-
Perfuse the chamber with an extracellular solution containing Bay Y5959 at desired concentrations.
-
Record currents in the presence of the drug and after washout.
Measurement of Intracellular Ca2+ Transients
This protocol outlines the use of the fluorescent Ca2+ indicator Fura-2/AM to measure intracellular calcium.
Materials:
-
Isolated cardiomyocytes
-
Fura-2/AM fluorescent dye
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)
-
Extracellular solution
Procedure:
-
Incubate isolated cardiomyocytes with Fura-2/AM in an extracellular solution to allow for dye loading.
-
Wash the cells to remove extracellular dye.
-
Place the coverslip with loaded cells in a perfusion chamber on the microscope stage.
-
Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Record baseline intracellular Ca2+ transients by field-stimulating the cardiomyocytes.
-
Introduce Bay Y5959 into the perfusion solution.
-
Record Ca2+ transients in the presence of the compound.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the intracellular Ca2+ concentration.
